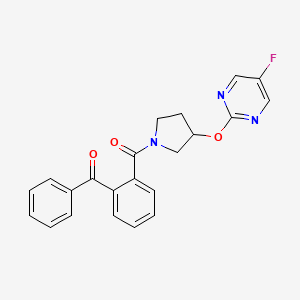

(2-Benzoylphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3/c23-16-12-24-22(25-13-16)29-17-10-11-26(14-17)21(28)19-9-5-4-8-18(19)20(27)15-6-2-1-3-7-15/h1-9,12-13,17H,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNOVNNIHKHVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs Identified in Evidence

Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone ()

- Molecular Formula : C19H19N3O3

- Molecular Weight : 337.4 g/mol

- Key Differences :

- Aromatic System : Replaces benzoylphenyl with benzofuran, reducing steric bulk but retaining aromaticity.

- Pyrimidine Substituents : 4,6-Dimethylpyrimidine vs. 5-fluoro substitution in the target compound.

- Implications :

- Electron Effects : Fluorine in the target compound may improve hydrogen bonding and metabolic stability compared to methyl groups .

Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) ()

- Molecular Formula: Not explicitly stated, but inferred to include a benzo[d]thiazole core.

- Substituent Chain: A pentyloxy-pyrrolidine side chain instead of pyrimidinyloxy-pyrrolidine. Implications:

- Solubility : Thiazole’s polarity may improve aqueous solubility compared to the target’s fluoropyrimidine.

- Bioactivity : Thiazole derivatives often exhibit kinase inhibition or antimicrobial activity, suggesting divergent therapeutic applications .

Physicochemical and Functional Group Analysis

Substituent Impact on Properties

- Fluorine vs. Methyl Groups : The 5-fluoro substituent in the target compound may reduce metabolic oxidation compared to the dimethylpyrimidine analog, extending half-life .

- Benzofuran vs. Benzoylphenyl : Benzofuran’s fused ring system offers rigidity, whereas the benzoylphenyl’s ketone group could participate in hydrogen bonding.

- Thiazole vs. Pyrimidine : Thiazole’s sulfur atom enables metal coordination, which is absent in pyrimidine-based compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Benzoylphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?

- Methodology : The compound can be synthesized via coupling reactions between a benzoylphenyl carboxylic acid derivative and a pyrrolidine intermediate functionalized with a 5-fluoropyrimidin-2-yloxy group. Key steps include:

- Carbodiimide-mediated amidation : Use DCC or EDC with DMAP to activate the carboxylic acid (e.g., 2-benzoylphenyl benzoic acid) for coupling with the pyrrolidine amine .

- Protecting group strategies : Protect reactive sites (e.g., hydroxyl or amine groups) during synthesis, as demonstrated in analogous pyrrolidine-methanone syntheses .

- Chromatographic purification : Employ gradient elution (e.g., n-hexane/EtOAC 5:5) for isolation, followed by recrystallization to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. For example, the 5-fluoropyrimidine ring protons typically appear as doublets in δ 8.5–9.0 ppm .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) to assess purity (>95% peak area) and retention time consistency .

- Elemental analysis : Compare experimental vs. theoretical C/H/N values; discrepancies >0.4% suggest impurities or hydration .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What initial biological assays are appropriate to evaluate its activity?

- Methodology : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Screen against CDK family enzymes using ATP-competitive binding assays, given the fluoropyrimidine moiety’s role in kinase interactions .

- Receptor antagonism : Test dual orexin receptor (OX1R/OX2R) binding via fluorescence polarization, as seen in pyrrolidine-methanone derivatives .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers address discrepancies in elemental analysis versus theoretical values during characterization?

- Methodology :

- Hydration analysis : Perform thermogravimetric analysis (TGA) to detect residual solvents or water. For example, a 0.5% mass loss at 100°C may explain lower carbon values .

- Recrystallization optimization : Use solvent systems (e.g., EtOAc/n-hexane) to remove non-polar impurities affecting C/H ratios .

- Complementary techniques : Validate purity via quantitative ¹H NMR or LC-MS to rule out co-eluting contaminants .

Q. What strategies are effective in optimizing the pharmacokinetic properties through structural modifications?

- Methodology :

- Bioisosteric replacement : Substitute the 5-fluoropyrimidine with a 5-chloro or 5-methyl group to enhance metabolic stability while retaining target affinity .

- Pyrrolidine ring modifications : Introduce methyl or hydroxyl groups at the 3-position to improve solubility (e.g., logP reduction from 3.2 to 2.5) without compromising receptor binding .

- Prodrug derivatization : Esterify the benzoyl group to enhance oral bioavailability, as demonstrated in related methanone prodrugs .

Q. How can computational methods predict binding interactions with target receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with OX1R/OX2R. Focus on hydrogen bonding between the fluoropyrimidine and His³⁵⁰ (OX1R) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and ligand-protein contact persistence .

- Free energy calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol for high potency) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.